molecular formula C17H11ClN4 B15211660 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-79-1

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15211660
CAS No.: 87412-79-1
M. Wt: 306.7 g/mol
InChI Key: ORNNCRFPXTWXHS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of protein tyrosine kinases, which play a crucial role in various cellular processes, including growth, differentiation, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under both conventional and green synthesis conditions . The reaction mechanism often involves sequential Knoevenagel and Michael addition reactions, which can be catalyzed under both acidic and basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts various cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, where it binds to the ATP-binding site of the kinase, preventing its activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This makes it a valuable lead compound for developing targeted cancer therapies .

Properties

CAS No.

87412-79-1

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H

InChI Key

ORNNCRFPXTWXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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